

Health and Safety Profile of Disperse Blue 366: A Technical Guide

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Compound of Interest		
Compound Name:	Disperse blue 366	
Cat. No.:	B12361970	Get Quote

Disclaimer: Comprehensive health and safety data for C.I. **Disperse Blue 366** (CAS No. 361520-06-1) is not readily available in publicly accessible scientific literature or regulatory databases. This guide provides an overview of the available information and supplements it with data from structurally related disperse dyes to highlight potential hazard areas. The information on related compounds should be considered for hazard identification purposes and not as a direct substitute for data on **Disperse Blue 366** itself.

Introduction to Disperse Blue 366

C.I. **Disperse Blue 366** is a synthetic organic dye belonging to the disperse class, primarily utilized in the textile industry for dyeing hydrophobic fibers such as polyester.[1] It is valued for its vibrant blue color and performance characteristics in textile applications.[1] Synonyms for this dye include Kayalon Polyester Blue CR-E and Kayalon Polyester Blue CR-E 200.[1] While some sources make general claims of low toxicity and biodegradability, specific quantitative data to support these statements is lacking.[2]

Hazard Profile of Structurally Related Compounds

Due to the limited specific data for **Disperse Blue 366**, an assessment of structurally similar compounds is necessary to infer potential hazards. The following table summarizes hazard information for azo disperse dyes with similar structural motifs.

Table 1: Hazard Classification of Compounds Structurally Related to **Disperse Blue 366**



Chemical Name	CAS Number	Hazard Statements	Source
N-[2-[(2,6-dicyano-4- nitrophenyl)azo]-5- (diethylamino)phenyl] acetamide	41642-51-7	H360: May damage fertility or the unborn child.	PubChem[1]
Acetamide, N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-	2537-62-4	H317: May cause an allergic skin reaction.	PubChem
C.I. Disperse Blue 366	361520-06-1	Potential for in vitro genetic toxicity.	ECHA[3]

Note: The information in this table is for related compounds and should be used for preliminary hazard identification only.

General Toxicological Profile of Disperse Dyes

Disperse dyes as a class have been associated with a range of health effects. Several members of this class have undergone more extensive toxicological evaluation, providing insights into potential concerns for less-studied dyes like **Disperse Blue 366**.

Skin Sensitization

Certain disperse dyes are known skin sensitizers, capable of causing allergic contact dermatitis. This is a significant occupational and consumer health concern.

Table 2: Skin Sensitization Potential of Selected Disperse Dyes



Dye Name	Chemical Class	CAS Number	Sensitizing Potency
Disperse Blue 106	Anthraquinone	12223-01-7	Strong
Disperse Blue 124	Azo	61951-51-7	Strong
Disperse Red 1	Azo	2872-52-8	Moderate
Disperse Blue 1	Anthraquinone	2475-45-8	Moderate
Disperse Orange 37	Azo	13301-61-6	Weak

Data sourced from a biphasic murine local lymph node assay study.

Genotoxicity and Carcinogenicity

Some disperse dyes, particularly those based on an azo chemical structure, have demonstrated mutagenic and genotoxic properties. Metabolic reduction of azo dyes can lead to the formation of aromatic amines, some of which are known carcinogens. Anthraquinone-based disperse dyes have also been linked to carcinogenic activity.

Table 3: Genotoxicity and Carcinogenicity of Selected Disperse Dyes



Dye Name	CAS Number	Genotoxicity Findings	Carcinogenicity Findings
Disperse Blue 1	2475-45-8	Weakly positive in Salmonella typhimurium.	Sufficient evidence in experimental animals. [4] Increased incidence of urinary bladder neoplasms in rats.[5] Classified as possibly carcinogenic to humans (Group 2B) by IARC.[4]
Disperse Orange 11	82-28-0	Evidence of mutagenic activity.	Classified as 'reasonably anticipated to be a human carcinogen' by the NTP. Induced liver and kidney tumors in rodents.[6]

Experimental Protocols

Detailed experimental protocols for toxicological studies on **Disperse Blue 366** are not available. The following section describes a standard methodology for assessing skin sensitization, a key endpoint for disperse dyes.

Murine Local Lymph Node Assay (LLNA) for Skin Sensitization (OECD TG 429)

The LLNA is a validated in vivo method to assess the skin sensitization potential of a substance.

Objective: To determine if a test chemical has the potential to cause skin sensitization by measuring lymphocyte proliferation in the draining auricular lymph nodes.

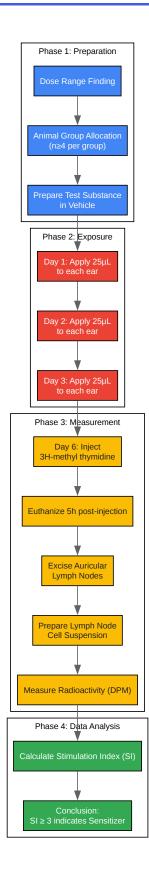
Methodology:



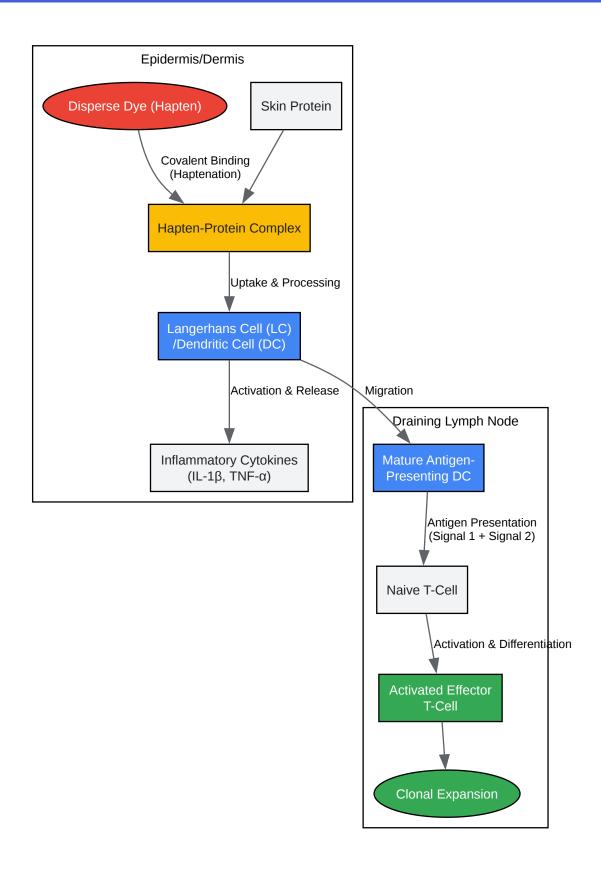
- Animal Model: Typically, CBA/Ca or CBA/J mice are used.
- Groups: A minimum of three dose groups with a concurrent negative control group (vehicle only) are used, with at least four animals per group.
- Dose Selection: A preliminary screening may be performed to determine the highest tolerated dose that does not cause significant local irritation or systemic toxicity.
- Application: A volume of 25 μ L of the test substance in a suitable vehicle (e.g., acetone/olive oil) is applied to the dorsal surface of each ear for three consecutive days.
- Lymphocyte Proliferation Measurement: On day 6, animals are injected intravenously with 3H-methyl thymidine. Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.
- Sample Processing: A single-cell suspension of lymph node cells is prepared and incubated overnight to precipitate the DNA. The incorporated radioactivity is then measured using a β-scintillation counter and expressed as disintegrations per minute (DPM) per lymph node.
- Data Analysis: A Stimulation Index (SI) is calculated for each dose group by dividing the mean DPM per node of the test group by the mean DPM per node of the vehicle control group. An SI ≥ 3 is considered a positive response, indicating sensitization potential.

Visualizations: Workflows and Pathways









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